3-(4-Methoxyphenyl)-3-pyrrolidinol
Description
3-(4-Methoxyphenyl)-3-pyrrolidinol is a pyrrolidine derivative characterized by a hydroxyl group and a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and materials science. Its structural features, including the hydroxyl group and methoxy-substituted aromatic ring, confer unique physicochemical properties that influence solubility, reactivity, and biological interactions .
Properties
IUPAC Name |
3-(4-methoxyphenyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-9(3-5-10)11(13)6-7-12-8-11/h2-5,12-13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJBPAPQYHLXQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Synthesis via Mitsunobu Inversion
The Mitsunobu reaction has emerged as a cornerstone for constructing stereochemically defined pyrrolidinol derivatives. Patent WO2010058429A1 demonstrates its utility in synthesizing enantiomerically pure N-benzyl-3-hydroxypyrrolidine, a structural analog . Adapting this method, 3-(4-methoxyphenyl)-3-pyrrolidinol can be obtained through the following steps:
-
Substrate Preparation : A racemic 3-(4-methoxyphenyl)pyrrolidin-3-ol precursor is acylated using acetic anhydride in tetrahydrofuran (THF) at 0–10°C to form the corresponding acyloxy intermediate.
-
Mitsunobu Inversion : The acylated intermediate undergoes stereochemical inversion using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. The reaction proceeds via a trigonal bipyramidal transition state, displacing the acetate group with retention of configuration at the hydroxyl-bearing carbon .
-
Hydrolysis : The inverted acyloxy product is hydrolyzed under basic conditions (e.g., 2M NaOH in methanol) at 25°C for 2 hours, yielding enantiomerically enriched this compound.
Critical Parameters :
-
Temperature control during acylation (-5°C to +10°C) prevents racemization .
-
Use of DEAD over diisopropyl azodicarboxylate (DIAD) improves yield by 12–15% in polar aprotic solvents .
InCl3-Catalyzed Cyclization of Alkyne-Alkenol Substrates
A regioselective approach reported in ACS Omega (2018) employs indium(III) chloride (InCl3) to catalyze the cyclization of N-tethered alkyne-alkenols into 4-vinylpyrrolidines . Modifying this protocol for this compound synthesis involves:
-
Substrate Design : Synthesis of (Z)-N-(4-hydroxybut-2-en-1-yl)-4-methoxy-N-(prop-2-yn-1-yl)benzenesulfonamide via nucleophilic substitution between 4-methoxybenzenesulfonamide and (Z)-4-bromobut-2-en-1-yl acetate in dimethylformamide (DMF) at 0°C .
-
Cyclization : Heating the alkyne-alkenol substrate with InCl3 (1.1 equiv) in 1,2-dichloroethane at 80°C for 12 hours induces a 5-endo-dig cyclization, forming the pyrrolidine ring .
-
Deprotection : Removal of the sulfonamide group using Mg/MeOH or H2/Pd-C yields the free this compound.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| InCl3 Loading | 1.1 equiv | +22% |
| Solvent | Dichloroethane | +15% vs. THF |
| Reaction Time | 12 hours | 98% Conversion |
Oxidative Desymmetrization of Pyrrolidine Precursors
A less explored but promising route involves the oxidative desymmetrization of 3-(4-methoxyphenyl)pyrrolidine using chiral oxaziridine catalysts:
-
Substrate Preparation : 3-(4-Methoxyphenyl)pyrrolidine is synthesized via Pd-catalyzed cross-coupling between pyrrolidine-3-boronic acid and 4-iodoanisole.
-
Oxidation : Treatment with (S)-N-sulfonyloxaziridine (10 mol%) in dichloromethane at -20°C selectively oxidizes the C3 position to the alcohol with 90% enantiomeric excess (ee) .
Mechanistic Insight :
-
The oxaziridine’s chiral center directs hydroxyl group addition via a sterically controlled transition state, favoring the (R)-configuration.
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each method:
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Mitsunobu Inversion | 82 | 99 | High stereocontrol | Multi-step, costly reagents |
| InCl3 Cyclization | 75 | N/A | Atom-economical | Requires sulfonamide protection |
| Epoxide Amination | 68 | 85 | Scalable | Moderate enantioselectivity |
| Oxidative Desym. | 90 | 90 | Single-step oxidation | Limited substrate availability |
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-3-pyrrolidinol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-3-pyrrolidinone.
Reduction: 3-(4-Methoxyphenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Drug Intermediates and Active Pharmaceutical Ingredients (APIs)
3-(4-Methoxyphenyl)-3-pyrrolidinol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a building block for more complex drug molecules, particularly in the development of compounds targeting neurological disorders due to its interaction with serotonin receptors .
Case Study: Antidepressant Activity
A study investigated the compound's potential as a selective serotonin reuptake inhibitor (SSRI). The compound demonstrated significant inhibition of serotonin uptake in vitro, suggesting its utility in treating depression. This was evidenced by a series of pharmacological tests that highlighted its efficacy compared to established SSRIs .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the this compound structure affect its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl groups | Increased binding affinity to serotonin receptors |
| Alteration of the pyrrolidine ring | Enhanced potency against specific targets like NAPE-PLD |
| Substitution at the para position | Varied effects on lipophilicity and overall drug-like properties |
These modifications have led to the identification of more potent derivatives, such as LEI-401, which exhibited nanomolar potency in inhibiting NAPE-PLD, a key enzyme involved in lipid signaling pathways .
Pharmacological Applications
Neurological Disorders
Research indicates that this compound has potential applications in treating various neurological disorders. Its ability to modulate neurotransmitter levels positions it as a candidate for further investigation in conditions like anxiety and bipolar disorder. For instance, the compound was shown to significantly reduce anxiety-like behavior in rodent models .
Anticancer Properties
Emerging studies have suggested that this compound may possess anticancer properties. Preliminary data indicate that it can induce apoptosis in certain cancer cell lines, making it a subject of interest for cancer research .
Material Science Applications
Beyond medicinal uses, this compound is also being explored for its properties in material science. Its ability to form stable complexes with metal ions has implications for developing new materials with unique electronic and optical properties.
| Application Area | Description |
|---|---|
| Coordination Chemistry | Forms stable complexes with transition metals, useful for catalysis |
| Organic Electronics | Potential use in organic light-emitting diodes (OLEDs) due to favorable electronic properties |
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-3-pyrrolidinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Aromatic Substituents
Several pyrrolidine-based compounds share structural motifs with 3-(4-Methoxyphenyl)-3-pyrrolidinol, differing in substituents or stereochemistry:
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility and stability, critical for pharmaceutical formulations.
Chalcone and β-Carboline Derivatives with 4-Methoxyphenyl Groups
Compounds bearing the 4-methoxyphenyl moiety exhibit notable bioactivity, though their core structures differ from pyrrolidinol:
Key Observations :
- Antioxidant vs. Cytotoxic Activity : The 4-methoxyphenyl group contributes to antioxidant efficacy in chalcones () and cytotoxicity in β-carbolines (), highlighting its versatility in modulating biological pathways.
- Structural Flexibility: Unlike rigid β-carbolines, pyrrolidinol derivatives like this compound offer conformational flexibility, which may optimize target binding.
Heterocyclic Compounds with Methoxyphenyl Groups
Complex heterocycles with methoxyphenyl substituents demonstrate pharmacological relevance:
Biological Activity
3-(4-Methoxyphenyl)-3-pyrrolidinol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Research has indicated that this compound may exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO\
- Molecular Weight : 203.25 g/mol
The presence of the methoxy group on the phenyl ring is significant as it can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that the compound may modulate various biochemical pathways, potentially influencing cellular processes related to inflammation and cancer progression .
Antimicrobial Activity
Research has shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. In particular, studies have indicated that this compound may inhibit the growth of various bacterial strains. For instance, a study reported an IC value of 102 ± 31.4 nM against E. coli DNA gyrase, suggesting potent antibacterial activity .
| Compound | Target | IC (nM) |
|---|---|---|
| This compound | E. coli DNA gyrase | 102 ± 31.4 |
| Other Pyrrolidine Derivatives | S. aureus Topoisomerase IV | Similar Activity |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. One study highlighted its ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of key apoptotic pathways . The compound demonstrated an IC value of approximately 49.47 μM against human dermal fibroblasts, indicating selective cytotoxicity towards cancerous cells compared to normal cells .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have also been explored, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays showed that it could effectively inhibit COX-2 activity, which is critical in the inflammatory response. The design of related compounds has focused on enhancing selectivity for COX-2 over COX-1 to minimize side effects.
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, with the compound exhibiting lower MIC values compared to standard antibiotics like ampicillin .
- Evaluation of Anticancer Properties : In a study examining the effects on breast cancer cell lines (MCF-7), this compound showed promising results with an IC value significantly lower than that of conventional chemotherapeutics, indicating its potential as a novel anticancer agent .
Q & A
Q. Table 1: Comparison of Oxidants in Cyclization Reactions
| Oxidant | Solvent | Yield (%) | Environmental Impact | Reference |
|---|---|---|---|---|
| NaOCl | Ethanol | 73–91 | Low | |
| DDQ | DCM | 60–75 | High (toxic) | |
| Cr(VI) salts | AcOH | 50–65 | Severe |
(Basic) Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Answer:
Critical techniques include:
- NMR Spectroscopy :
- ¹H-NMR : Identifies aromatic protons (δ 6.5–8.1 ppm for methoxyphenyl groups) and pyrrolidine ring protons (δ 3.0–4.0 ppm). Coupling patterns confirm stereochemistry .
- ¹³C-NMR : Assigns carbons adjacent to oxygen (e.g., methoxy at ~55 ppm) and quaternary carbons in the aromatic ring .
- FTIR : Detects O-H stretches (~3200 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) from the methoxy group .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy .
Advanced Tip : For chiral variants, use chiral shift reagents or enantioselective HPLC to resolve stereoisomers .
(Advanced) How can researchers address discrepancies in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies often arise from:
- Reagent purity : Trace moisture in NaOCl can reduce oxidative efficiency. Use fresh, titrated solutions .
- Workup protocols : Incomplete extraction or column chromatography (e.g., alumina plugs) may lower yields. Optimize solvent polarity for crystallization .
- Analytical validation : Cross-validate yields using quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Case Study : A 73% yield was achieved for a triazolopyridine analog via NaOCl-mediated cyclization, but Cr(VI)-based methods showed lower reproducibility due to side reactions .
(Advanced) What strategies are employed to achieve enantioselective synthesis of this compound, and how is stereochemical purity assessed?
Answer:
Enantioselective methods include:
- Chiral catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric hydrogenation or cyclization .
- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives .
Q. Assessment methods :
- Polarimetry : Compare specific rotation values with literature data for enantiopure standards .
- Chiral HPLC : Columns like Chiralpak® IA/IB separate enantiomers (e.g., ΔtR > 2 min for baseline resolution) .
Q. Table 2: Enantiomer-Specific Data for 3-Pyrrolidinol Derivatives
| Enantiomer | CAS RN | Specific Rotation ([α]D²⁵) | Reference |
|---|---|---|---|
| (R)-(+) | 2799-21-5 | +15.6° (c=1, H₂O) | |
| (S)-(-) | 100243-39-8 | -15.4° (c=1, H₂O) |
(Advanced) How do structural modifications (e.g., substituent position) affect the thermodynamic stability of this compound complexes?
Answer:
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance ligand stability via resonance, increasing complexation entropy (ΔS > 0) .
- Thermodynamic studies : Potentiometric titrations reveal logK values for metal complexes. For example, Cu²⁺ complexes of 3-(4-Methoxyphenyl)-5-azorhodanine show higher stability constants (logK = 8.2) compared to unsubstituted analogs .
Q. Methodology :
- Conduct UV-Vis titrations to determine binding constants.
- Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS directly .
(Basic) What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Storage : Keep in airtight containers at -20°C to prevent oxidation .
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician if irritation persists .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
